Cas no 57625-31-7 (Piperenone)

Piperenone 化学的及び物理的性質
名前と識別子
-
- Piperenone
- [ "" ]
- NCGC00347723-02
- CS-0023099
- (2S,3R,3aS,7aR)-2-(3,4-dimethoxyphenyl)-3a,7a-dimethoxy-3-methyl-5-prop-2-enyl-3,7-dihydro-2H-1-benzofuran-6-one
- CHEMBL33562
- AKOS032949000
- FS-8761
- HY-N3053
- 57625-31-7
-
- インチ: InChI=1S/C22H28O6/c1-7-8-16-12-21(26-5)14(2)20(28-22(21,27-6)13-17(16)23)15-9-10-18(24-3)19(11-15)25-4/h7,9-12,14,20H,1,8,13H2,2-6H3/t14-,20+,21+,22-/m1/s1
- InChIKey: IYGFCSHMPLAHTK-WBBCYVCWSA-N
- ほほえんだ: O=C1C(CC=C)=C[C@]2(OC)[C@H](C)[C@@H](C3=CC=C(OC)C(OC)=C3)O[C@]2(OC)C1
計算された属性
- せいみつぶんしりょう: 388.18900
- どういたいしつりょう: 388.18858861g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 28
- 回転可能化学結合数: 7
- 複雑さ: 631
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
じっけんとくせい
- 色と性状: Solid
- 密度みつど: 1.17±0.1 g/cm3 (20 ºC 760 Torr),
- ふってん: 497.7±45.0 °C at 760 mmHg
- フラッシュポイント: 215.1±28.8 °C
- ようかいど: 極微溶性(0.12 g/l)(25ºC)、
- PSA: 63.22000
- LogP: 3.61440
- じょうきあつ: 0.0±1.3 mmHg at 25°C
Piperenone セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:(BD298604)
Piperenone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN4795-5mg |
Piperenone |
57625-31-7 | 5mg |
¥ 3710 | 2024-07-19 | ||
TargetMol Chemicals | TN4795-5 mg |
Piperenone |
57625-31-7 | 98% | 5mg |
¥ 3,710 | 2023-07-10 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P76850-5mg |
Piperenone |
57625-31-7 | 5mg |
¥4000.0 | 2021-09-08 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4795-1 mg |
Piperenone |
57625-31-7 | 1mg |
¥2035.00 | 2022-04-26 | ||
TargetMol Chemicals | TN4795-1 mL * 10 mM (in DMSO) |
Piperenone |
57625-31-7 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3810 | 2023-09-15 | |
A2B Chem LLC | AG79183-5mg |
Piperenone |
57625-31-7 | 97.0% | 5mg |
$660.00 | 2024-04-19 | |
TargetMol Chemicals | TN4795-1 ml * 10 mm |
Piperenone |
57625-31-7 | 1 ml * 10 mm |
¥ 3810 | 2024-07-19 |
Piperenone 関連文献
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
Piperenoneに関する追加情報
Recent Advances in Piperenone (57625-31-7) Research: A Comprehensive Review
Piperenone (CAS: 57625-31-7) is a bioactive compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. Recent studies have explored its pharmacological properties, mechanisms of action, and potential uses in treating various diseases. This research brief aims to synthesize the latest findings on Piperenone, providing a comprehensive overview of its current status in drug development and therapeutic innovation.
One of the most notable advancements in Piperenone research is its role as an anti-inflammatory agent. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that Piperenone exhibits potent inhibitory effects on key inflammatory pathways, including the NF-κB signaling cascade. The study utilized in vitro and in vivo models to validate its efficacy, showing significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that Piperenone could be a promising candidate for developing novel anti-inflammatory drugs.
In addition to its anti-inflammatory properties, Piperenone has shown potential in oncology research. A recent preclinical study highlighted its ability to induce apoptosis in certain cancer cell lines, particularly those associated with breast and lung cancers. The mechanism involves the activation of caspase-dependent pathways and the suppression of anti-apoptotic proteins like Bcl-2. These results, published in Cancer Research, underscore the compound's potential as a chemotherapeutic adjunct, though further clinical trials are needed to confirm its safety and efficacy in humans.
Another area of interest is Piperenone's neuroprotective effects. Research conducted in 2024 revealed its ability to mitigate oxidative stress in neuronal cells, a key factor in neurodegenerative diseases such as Alzheimer's and Parkinson's. The study, featured in Neuropharmacology, employed advanced imaging techniques to demonstrate Piperenone's capacity to scavenge reactive oxygen species (ROS) and enhance mitochondrial function. These findings open new avenues for exploring its use in neurotherapeutics.
Despite these promising developments, challenges remain in the clinical translation of Piperenone. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed. Recent pharmacokinetic studies have begun to tackle these questions, with some success in improving the compound's solubility and half-life through structural modifications. Collaborative efforts between academia and industry are crucial to overcoming these hurdles and advancing Piperenone toward clinical applications.
In conclusion, Piperenone (57625-31-7) represents a multifaceted compound with significant potential in anti-inflammatory, anticancer, and neuroprotective therapies. While preclinical data are encouraging, further research is essential to fully elucidate its mechanisms and optimize its pharmacological profile. The ongoing studies and collaborations in this field hold promise for translating these findings into tangible medical advancements.
57625-31-7 (Piperenone) 関連製品
- 99340-07-5(Kadsurin A)
- 1261477-91-1(2,2',4',5'-Tetrachlorobiphenyl-3-acetic acid)
- 1804305-38-1(2-Fluoro-5-hydroxy-3-(trifluoromethoxy)pyridine-4-acetonitrile)
- 1566252-90-1(1-tert-butyl-5-iodo-1H-pyrazole-4-carboxylic acid)
- 745802-71-5(N-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-3,6-dichloropyridine-2-carboxamide)
- 2171241-56-6(2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-6-fluorobenzoic acid)
- 954053-43-1(3,4-dimethoxy-N-{2-4-(pyrrolidin-1-yl)phenylethyl}benzene-1-sulfonamide)
- 10496-92-1(2-(hydroxymethyl)-4,5-dimethylphenol)
- 2098024-13-4(2-(4-(2-fluoroethyl)piperidin-1-yl)ethan-1-ol)
- 1440512-29-7(4-azido-1-nitro-2-(trifluoromethyl)benzene)